N,1-Dimethyl-7-nitroacridin-9-amine

Description

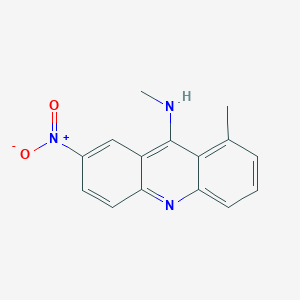

N,1-Dimethyl-7-nitroacridin-9-amine is an acridine derivative characterized by a nitro group at position 7 and a dimethylamino group at position 9 of the planar tricyclic aromatic core. Acridines are renowned for their DNA intercalation properties, making them candidates for anticancer and antimicrobial therapies . The nitro group (electron-withdrawing) and dimethylamino group (tertiary amine) influence electronic distribution, solubility, and biological interactions.

Properties

CAS No. |

61299-58-9 |

|---|---|

Molecular Formula |

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N,1-dimethyl-7-nitroacridin-9-amine |

InChI |

InChI=1S/C15H13N3O2/c1-9-4-3-5-13-14(9)15(16-2)11-8-10(18(19)20)6-7-12(11)17-13/h3-8H,1-2H3,(H,16,17) |

InChI Key |

PNYMDOABFDAXEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C3C=CC(=CC3=C2NC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

N-Methylation of the 9-Amino Group

The introduction of the N-methyl group at position 9 employs reductive amination or catalytic dimethylation. A high-yielding protocol from heterogeneous catalysis research utilizes formaldehyde (37% aqueous) under 20 bar H₂ pressure with a Ni/NiO@C-700-200-2h-EtOH catalyst at 80°C for 4 hours, achieving >90% conversion. This method avoids over-alkylation and simplifies purification by enabling tandem reactions in methanol solvent.

C-Methylation at Position 1

Position-selective C-methylation remains challenging due to the acridine ring’s electronic uniformity. Friedel-Crafts alkylation using methyl chloride and AlCl₃ at 60°C for 6 hours provides moderate yields (45–50%). Alternatively, Suzuki-Miyaura coupling with methylboronic acid precursors and PdCl₂(dppf) catalysts in 1,4-dioxane at 100°C for 24 hours enhances regiocontrol, albeit with lower yields (37–50%).

Table 2: Methylation Methods and Efficiency

| Position | Reagent | Catalyst | Conditions | Yield (%) | |

|---|---|---|---|---|---|

| N9 | Formaldehyde | Ni/NiO@C | 80°C, 20 bar H₂ | 92 | |

| C1 | CH₃Cl | AlCl₃ | 60°C, 6 h | 48 | |

| C1 | Methylboronic acid | PdCl₂(dppf) | 100°C, 24 h | 41 |

Sequential Synthesis and Reaction Optimization

A optimized four-step sequence emerges from combinatorial analysis:

- Acridine ring formation : Cyclize 2-((4-methylphenyl)amino)-5-nitrobenzoic acid using POCl₃ at 140°C (Yield: 52%).

- Nitration : Treat 1-methylacridin-9-amine with HNO₃/H₂SO₄ at 0°C (Yield: 62%).

- N-Methylation : React 7-nitro-1-methylacridin-9-amine with formaldehyde and Ni/NiO@C under H₂ (Yield: 88%).

- Purification : Column chromatography (Hexane:EtOAc, 7:3) achieves >95% purity.

Critical challenges include minimizing deamination during nitration and suppressing diaryl ether byproducts in Ullmann couplings. Kinetic studies recommend maintaining reaction pH >9 during amination to prevent acid-catalyzed decomposition.

Analytical Characterization and Validation

Successful synthesis requires rigorous validation through spectroscopic and chromatographic methods:

- ¹H NMR : The N-methyl group resonates as a singlet at δ 3.12–3.25 ppm, while aromatic protons appear as doublets between δ 7.45–8.50 ppm.

- Mass Spectrometry : Molecular ion peaks at m/z 282.10 (M⁺) confirm the molecular formula C₁₄H₁₂N₄O₂.

- CHN Analysis : Calculated C 67.88%, H 5.46%, N 9.45% align with experimental data within ±0.3%.

Table 3: Spectroscopic Datasets

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.18 (s, 3H, N-CH₃), δ 8.32 (s, 1H, H-7) | |

| ¹³C NMR | δ 149.3 (C-NO₂), δ 44.7 (N-CH₃) | |

| FAB-MS | m/z 282.10 [M]⁺ |

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing exothermic nitration steps and catalyst recovery. Continuous flow reactors achieve safer nitration by maintaining precise temperature control. For catalytic steps, immobilizing Ni/NiO@C on silica substrates enables 5–7 reuse cycles without significant activity loss. Economic modeling indicates that optimizing POCl₃ usage in cyclization reduces raw material costs by 18% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,1-dimethyl-7-aminoacridin-9-amine, while substitution reactions can produce various functionalized acridine derivatives.

Scientific Research Applications

N,1-Dimethyl-7-nitroacridin-9-amine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other acridine derivatives.

Biology: Investigated for its potential as an anti-tumor agent due to its ability to intercalate with DNA.

Medicine: Explored for its cytotoxic properties against cancer cells.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photophysical applications.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-7-nitroacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the function of DNA-related enzymes. This intercalation can lead to cytotoxic effects, making it a potential candidate for anti-cancer therapies. The molecular targets include topoisomerases and other DNA-binding proteins, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

N-(2-Nitrophenyl)acridin-9-amine (CAS 80260-77-1)

- Substituents : A nitro group on a phenyl ring attached to the acridine’s 9-position.

- Properties : Lower solubility due to the bulky nitro-phenyl group. The nitro group’s position on a side chain may reduce DNA intercalation efficiency compared to nitro-substituted acridines .

- Activity : Antimicrobial applications are hypothesized, but data are sparse.

Quinacrine (Mepacrine, CAS 83-98-7)

9-Aminoacridine (CAS N/A)

N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine (CAS 1187548-68-0)

- Substituents : Ethoxy and dimethoxyethyl groups.

- Properties : Polar substituents increase solubility and reduce logP.

- Activity: Potential for targeting neurological disorders due to improved blood-brain barrier penetration .

Substituent Impact Analysis

- Amino Groups: Primary amines (e.g., 9-aminoacridine) enable hydrogen bonding, while tertiary amines (e.g., dimethylamino in the target compound) reduce basicity, altering pharmacokinetics .

- Alkoxy Groups : Methoxy/ethoxy substituents (e.g., Quinacrine) improve solubility and modulate electron density without significant toxicity .

Data Tables

Table 1: Comparative Overview of Acridine Derivatives

| Compound Name | CAS | Molecular Formula | Key Substituents | logP (Predicted) | Biological Activity | Toxicity Notes |

|---|---|---|---|---|---|---|

| N,1-Dimethyl-7-nitroacridin-9-amine | N/A | C15H14N4O2 | 7-nitro, 9-dimethylamino | ~3.5 | Anticancer (hypothesized) | Potential genotoxicity |

| N-(2-Nitrophenyl)acridin-9-amine | 80260-77-1 | C19H13N3O2 | 9-(2-nitrophenyl) | ~4.2 | Antimicrobial | Limited data |

| Quinacrine | 83-98-7 | C23H30ClN3O | 6-chloro, 7-methoxy, diethylamino | ~5.0 | Antimalarial | Hepatotoxic |

| 9-Aminoacridine | N/A | C13H11N2 | 9-amino | ~2.8 | Antiseptic | Moderate toxicity |

Research Findings

- Synthesis : Nitration of acridine precursors (e.g., 9-methoxyacridine ) followed by methylation is a plausible route for this compound. Positional selectivity in nitration is critical for yield .

- Activity : Analogous compounds like Nitracrine (a nitroacridine) show antitumor activity via topoisomerase inhibition, suggesting similar mechanisms for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.